molecular formula C13H11N B073921 2-[(Z)-2-Phenylethenyl]pyridine CAS No. 1519-59-1

2-[(Z)-2-Phenylethenyl]pyridine

Cat. No. B073921
CAS RN: 1519-59-1
M. Wt: 181.23 g/mol
InChI Key: BIAWAXVRXKIUQB-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-Phenylethenyl]pyridine, also known as ST-193 or SIB-1553A, is a compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Mechanism Of Action

The mechanism of action of 2-[(Z)-2-Phenylethenyl]pyridine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It has been shown to modulate nicotinic acetylcholine receptors, which are involved in cognitive function, reward, and addiction. It has also been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.

Biochemical And Physiological Effects

2-[(Z)-2-Phenylethenyl]pyridine has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce amyloid-beta deposition, protect dopaminergic neurons, and improve motor function. It has also been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.

Advantages And Limitations For Lab Experiments

2-[(Z)-2-Phenylethenyl]pyridine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to work with. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, there are also some limitations to using 2-[(Z)-2-Phenylethenyl]pyridine in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects. It is also expensive to synthesize, which may limit its use in some labs.

Future Directions

There are several future directions for research on 2-[(Z)-2-Phenylethenyl]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[(Z)-2-Phenylethenyl]pyridine to better understand its efficacy and safety. Finally, there may be potential for the development of new compounds based on the structure of 2-[(Z)-2-Phenylethenyl]pyridine that have improved therapeutic efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-[(Z)-2-Phenylethenyl]pyridine involves the reaction of 2-bromopyridine with (Z)-2-phenylethene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is typically high, and the purity of the product can be achieved through various purification techniques, such as column chromatography.

Scientific Research Applications

2-[(Z)-2-Phenylethenyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function in animal models. In nicotine addiction, it has been shown to reduce nicotine self-administration in animal models.

properties

CAS RN

1519-59-1

Product Name

2-[(Z)-2-Phenylethenyl]pyridine

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(Z)-2-phenylethenyl]pyridine

InChI

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9-

InChI Key

BIAWAXVRXKIUQB-KTKRTIGZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=N2

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=N2

Other CAS RN

714-08-9

Origin of Product

United States

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